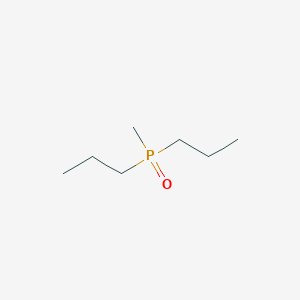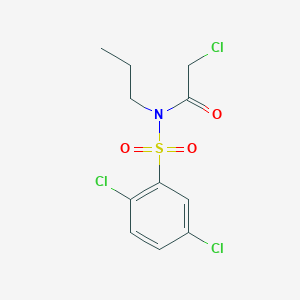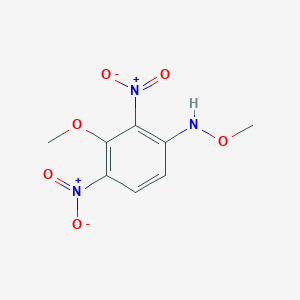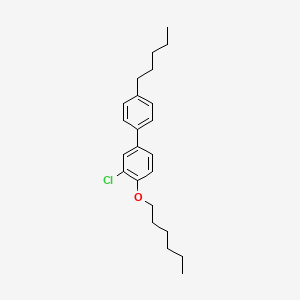![molecular formula C22H12N2O6S2 B14391573 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-85-0](/img/structure/B14391573.png)
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 4-nitrophenylsulfanyl groups attached to the naphthalene-1,4-dione core
Métodos De Preparación
The synthesis of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Análisis De Reacciones Químicas
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis, particularly in cancer cells. The compound targets the mitochondrial pathway, leading to the activation of caspases and subsequent cell death .
Comparación Con Compuestos Similares
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione can be compared with other naphthoquinone derivatives, such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong antimicrobial activity and is used as a natural dye.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and anticancer properties.
Propiedades
Número CAS |
89477-85-0 |
|---|---|
Fórmula molecular |
C22H12N2O6S2 |
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
2,3-bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12N2O6S2/c25-19-17-3-1-2-4-18(17)20(26)22(32-16-11-7-14(8-12-16)24(29)30)21(19)31-15-9-5-13(6-10-15)23(27)28/h1-12H |
Clave InChI |
BFXWDIJAQZKBAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)

![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
![Benzoic acid;4-[1-(4-hydroxyphenyl)-2-methylpropyl]phenol](/img/structure/B14391517.png)





![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)



